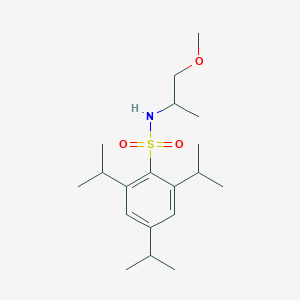

N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide, commonly known as MTBSTFA, is a derivatization reagent used in gas chromatography-mass spectrometry (GC-MS) analysis. It is a popular reagent due to its high volatility and ability to react with a wide range of compounds.

Mechanism of Action

MTBSTFA reacts with compounds containing active hydrogen, such as hydroxyl and amino groups, to form trimethylsilyl derivatives. This reaction improves the volatility and detectability of the compound in N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide analysis. The reaction occurs through the transfer of a trimethylsilyl group from the reagent to the compound being analyzed.

Biochemical and Physiological Effects:

MTBSTFA is not intended for use in biological systems and has no known biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

MTBSTFA is a popular derivatization reagent due to its high volatility and ability to react with a wide range of compounds. It is also relatively easy to use and can be synthesized in a laboratory setting. However, MTBSTFA has some limitations, such as the potential for side reactions and the need for careful handling due to its volatility and toxicity.

Future Directions

There are several future directions for research on MTBSTFA. One area of research could focus on improving the specificity and selectivity of the reagent for certain compounds. Another area of research could focus on developing new derivatization reagents that are less toxic and more environmentally friendly. Additionally, research could be done on the potential use of MTBSTFA in other analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS).

Synthesis Methods

MTBSTFA is synthesized by reacting benzenesulfonyl chloride with isopropyl alcohol and then adding 2-methoxy-1-propanol and more isopropyl alcohol. The resulting product is then purified through distillation. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

MTBSTFA is commonly used as a derivatization reagent in N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide analysis. It is used to derivatize compounds such as amino acids, fatty acids, and steroids to improve their volatility and detectability in N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide. MTBSTFA is also used in the analysis of environmental samples, such as soil and water, to detect and quantify organic compounds.

properties

Product Name |

N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |

|---|---|

Molecular Formula |

C19H33NO3S |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

N-(1-methoxypropan-2-yl)-2,4,6-tri(propan-2-yl)benzenesulfonamide |

InChI |

InChI=1S/C19H33NO3S/c1-12(2)16-9-17(13(3)4)19(18(10-16)14(5)6)24(21,22)20-15(7)11-23-8/h9-10,12-15,20H,11H2,1-8H3 |

InChI Key |

KDJTXFGREBJVDU-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C)COC)C(C)C |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(C)COC)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(diethylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B215600.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-phenoxybenzamide](/img/structure/B215601.png)

![N-{4-[(hexylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B215602.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B215603.png)

![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B215605.png)

![6-Amino-4-(4-hydroxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215609.png)

![2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)

![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215629.png)

![(4Z)-6-amino-4-(5-bromo-2-oxo-1H-indol-3-ylidene)-3-pyridin-3-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215631.png)

![2-(1,3-benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B215635.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B215636.png)

![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)